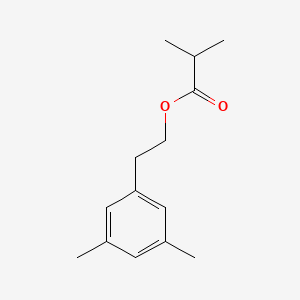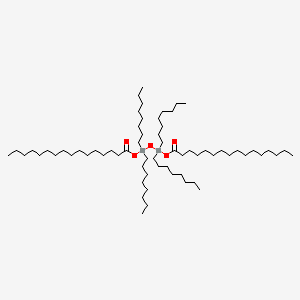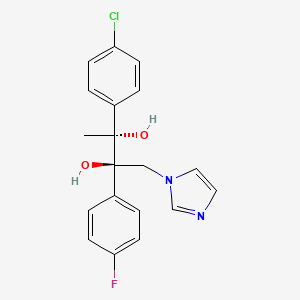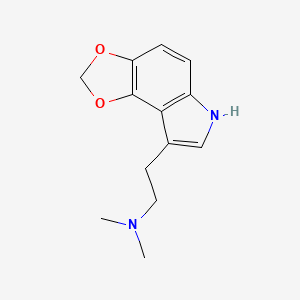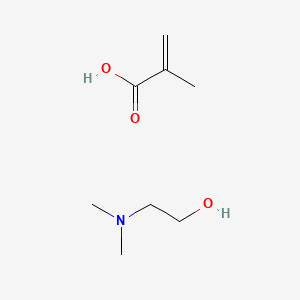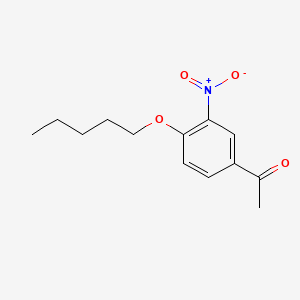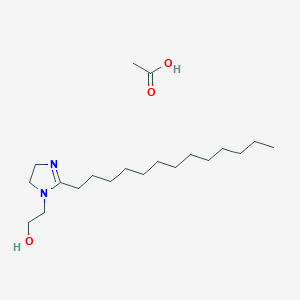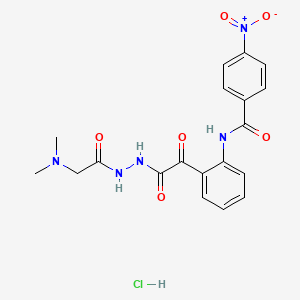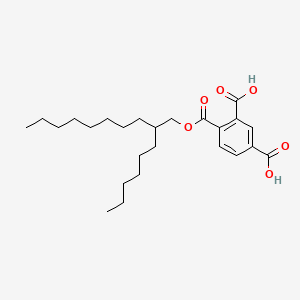
2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride is a chemical compound with the molecular formula C8H6Cl2O2. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of chloro and hydroxy groups attached to a phenyl ring, making it a versatile molecule for different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride typically involves the chlorination of 3-chloro-4-hydroxyacetophenone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the phenyl ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain the reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-ethylphenyl)ethanone
- 2-Chloro-1-(4-isopropylphenyl)ethanone
- 2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
97416-95-0 |
|---|---|
Molecular Formula |
C8H8Cl3NO2 |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
[2-chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C8H7Cl2NO2.ClH/c9-5-3-4(1-2-6(5)12)7(11)8(10)13;/h1-3,7,12H,11H2;1H |
InChI Key |
WAQZLMDGZJOXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)Cl)[NH3+])Cl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




